4-Methyl-2H-isoquinolin-1-one is a heterocyclic compound belonging to the isoquinoline family. It features a fused ring system that includes a nitrogen atom, contributing to its unique chemical properties and biological activities. The compound is characterized by its molecular formula and a molecular weight of approximately 155.19 g/mol. Isoquinolines are significant in medicinal chemistry due to their diverse pharmacological profiles, including anti-inflammatory, analgesic, and anti-cancer properties.
4-Methyl-2H-isoquinolin-1-one can be sourced from various chemical suppliers and is classified as an isoquinoline derivative. It is often utilized in organic synthesis and pharmaceutical research due to its structural similarity to numerous biologically active compounds. The compound's CAS number is 77077-83-9, which aids in its identification in chemical databases.
The synthesis of 4-methyl-2H-isoquinolin-1-one can be achieved through several methods:
In one specific procedure, 4-methyl-2H-isoquinolin-1-one is synthesized by heating a solution of the starting material in phosphorus oxychloride for several hours, followed by neutralization with sodium hydroxide and extraction using dichloromethane . This method typically yields high purity products suitable for further applications.
4-Methyl-2H-isoquinolin-1-one participates in various chemical reactions, including:
The reactions often require specific conditions such as temperature control and solvent choice to optimize yield and selectivity.
The mechanism of action for 4-methyl-2H-isoquinolin-1-one largely depends on its interaction with biological targets. Isoquinoline derivatives are known to interact with various enzymes and receptors, influencing pathways related to inflammation and cancer progression.
The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic processes or signal transduction pathways. For instance, some studies have suggested potential interactions with phosphodiesterase enzymes, which play crucial roles in cellular signaling .
Research indicates that modifications on the isoquinoline structure can significantly alter its pharmacological profile, suggesting a structure-activity relationship that is critical for drug design .
4-Methyl-2H-isoquinolin-1-one is typically presented as a solid at room temperature. Its melting point ranges around 80–82 °C, indicating moderate thermal stability.
The compound is soluble in organic solvents like dichloromethane and ethanol but shows limited solubility in water due to its hydrophobic nature. Its reactivity is influenced by the presence of the nitrogen atom in the aromatic ring, which can participate in various chemical transformations.
4-Methyl-2H-isoquinolin-1-one has significant applications in medicinal chemistry:
Transition metal-catalyzed annulations represent the most atom-economical methods for constructing the isoquinolinone core. Rhodium(III) complexes, particularly [CpRhCl₂]₂, enable direct C–H/N–H activation for [4+2] annulations. *N-Pivaloyloxy benzamides react with internal alkynes under Rh(III) catalysis to form 4-methyl-2H-isoquinolin-1-ones via oxidative C–H activation, decarboxylation, and cyclization [3] [9]. This method achieves excellent regioselectivity with unsymmetrical alkynes when electron-withdrawing groups direct metallation. Ruthenium(II) catalysts like [RuCl₂(p-cymene)]₂ offer complementary regiocontrol, especially with bromoalkynes, positioning substituents distal to nitrogen [3] [10].
Key advantages of Rh(III) catalysis:
Table 1: Rh(III)-Catalyzed Annulation Performance
Alkyne Type | Catalyst | Base | Yield Range (%) | Regioselectivity |
---|---|---|---|---|
Aryl-Alkyl | [Cp*RhCl₂]₂ | CsOAc | 75–88% | High |
Diaryl | [Cp*RhCl₂]₂ | NaOAc | 61–79% | Moderate |
Bromoalkynes | [RuCl₂(p-cymene)]₂ | KOAc | 70–82% | Distal selectivity |
Cobalt-based systems using Co(OAc)₂/AgOAc in trifluoroethanol facilitate N–O bond cleavage of N-methoxybenzamides, enabling annulations under milder conditions (40–60°C). However, substrate scope remains narrower compared to rhodium [3].
The Curtius rearrangement transforms acyl azides into isocyanates, enabling nitrogen functionalization critical for N-alkylated dihydroisoquinolinones. Homophthalic anhydride serves as the linchpin, reacting with imines derived from aromatic aldehydes and amines to form Castagnoli–Cushman adducts. Subsequent Curtius rearrangement of the C4-carboxyl group installs tert-butoxycarbonyl (Boc) or benzyl carbamate groups [7].
Sequence for N-Allyl-4-methyl-3,4-dihydroisoquinolin-1-one:
Table 2: Curtius Rearrangement Efficiency
Trapping Agent | Product | Yield (%) | Deprotection Efficiency (%) |
---|---|---|---|
tert-Butanol | N-Boc-dihydroisoquinolinone | 65% | 95% (TFA) |
Benzyl alcohol | N-Cbz-dihydroisoquinolinone | 58% | 90% (H₂/Pd-C) |
This strategy permits modular N-substitution (alkyl, benzyl, propargyl) but requires harsh conditions for azide formation (110°C), limiting compatibility with base-sensitive groups [5] [7].
Ligand-free Cu-catalysis enables efficient one-pot coupling-cyclizations for 3,4-disubstituted isoquinolinones. CuCl₂ in PEG-400 mediates domino reactions between 2-iodo benzamides and terminal alkynes at 80–90°C, achieving cyclization within 1–1.5 hours. The process exhibits exceptional functional group tolerance due to in situ alkyne deprotonation [2].
Mechanistic insights:
Optimization revealed CuCl₂ outperforms other copper sources (CuI, CuBr) in ligand-free systems. K₂CO₃ is critical for alkyne deprotonation and iodide scavenging. The table below demonstrates scope with varied alkynes:
Table 3: Substrate Scope in CuCl₂-Catalyzed Cyclization
2-Iodobenzamide Substituent | Alkyne | Product | Yield (%) | Time (h) |
---|---|---|---|---|
N-Methyl | Phenylacetylene | 3-Phenyl-4-methylisoquinolinone | 88% | 1.0 |
N-Benzyl | p-Methoxyphenylacetylene | 3-(p-Anisyl)-4-methylisoquinolinone | 82% | 1.2 |
N-Phenyl | 1-Hexyne | 3-Butyl-4-methylisoquinolinone | 75% | 1.5 |
Ethyl acetoacetate serves as a C2 synthon in CuI-catalyzed cyclizations with Ugi adducts derived from 2-halobenzoic acids, yielding 4-carboxy-isoquinolinones – previously inaccessible via multicomponent routes [4].
Homophthalic anhydride (HPA) enables precise C3/C4 functionalization through ring-opening/ring-closing sequences. The Castagnoli–Cushman reaction (CCR) between HPA and imines generates cis-fused dihydroisoquinolinones with C3-aryl and C4-carboxyl groups. Esterification (MeOH/H⁺ or DCC/DMAP) then modifies C4, while electrophilic aromatic substitution (EAS) targets C3 [5] [7].
Regioselective transformations:
Table 4: C3/C4 Modification Impact on Antioomycete Activity
C3 Substituent | C4 Group | EC₅₀ vs Pythium (μM) | Preventive Efficacy (%) |
---|---|---|---|
p-Tolyl | COOH | 48.2 | 63.1 |
p-Tolyl | COOMe | 37.5 | 71.8 |
3,4-DiCl-phenyl | COOEt | 14.0 (I23) | 96.5* |
4-NO₂-phenyl | COOH | 52.7 | 58.9 |
*at 5.0 mg/pot [7]
3D-QSAR models confirm C4-esterification enhances antioomycete activity against Pythium recalcitrans by improving membrane permeability. Compound I23 (C3=3,4-dichlorophenyl, C4=COOEt) achieved 96.5% in vivo efficacy, surpassing agrochemical hymexazol [7].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1